

Application Notes: Utilizing SRC-1 (686-700) for In Vitro Transcription Assays

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Compound of Interest		
Compound Name:	SRC-1 (686-700)	
Cat. No.:	B15136484	Get Quote

Introduction

Steroid Receptor Coactivator-1 (SRC-1) is a key member of the p160 family of nuclear receptor coactivators that play a critical role in mediating gene transcription.[1][2] SRC-1 enhances the transcriptional activity of nuclear receptors (NRs) and other transcription factors by recruiting additional coactivators, including histone acetyltransferases (HATs) like CBP/p300, to the promoter region of target genes.[1][3] The SRC-1 protein possesses multiple functional domains, including a C-terminal region that contains activation domains (AD1 and AD2) essential for these interactions.[1] The specific region of SRC-1 spanning amino acids 686-700 contains a conserved LXXLL motif, which is crucial for the interaction with nuclear receptors.[4] [5] This short peptide can be a powerful tool in in vitro transcription assays to study the molecular mechanisms of transcriptional activation and to screen for potential modulators of nuclear receptor signaling.

Principle

The SRC-1 (686-700) peptide functions as a primary coactivator by binding to the ligand-activated nuclear receptor, which is, in turn, bound to its specific DNA response element. This interaction stabilizes the receptor-DNA complex and initiates the assembly of a larger coactivator complex. The recruitment of secondary coactivators, such as p300/CBP, by the full-length SRC-1 (facilitated by its AD1 domain) leads to histone acetylation and chromatin remodeling, creating a transcriptionally permissive environment.[1][6] In a simplified in vitro transcription system using purified components and a DNA template, the addition of the SRC-1



(686-700) peptide along with a nuclear receptor and its ligand can significantly enhance the rate of transcription by RNA polymerase II. This enhancement can be quantified by measuring the amount of RNA transcript produced.

Applications

- Investigating Nuclear Receptor-Coactivator Interactions: The SRC-1 (686-700) peptide can be used to study the specific binding kinetics and affinity between a nuclear receptor of interest and a key coactivator motif.
- High-Throughput Screening for Novel Drugs: In vitro transcription assays incorporating the SRC-1 (686-700) peptide provide a platform for screening compound libraries to identify inhibitors or enhancers of nuclear receptor-coactivator interactions, which are promising targets for various diseases, including cancer and metabolic disorders.
- Mechanistic Studies of Transcriptional Activation: This peptide allows for a reductionist approach to dissect the minimal requirements for transcriptional activation and to study the role of specific protein-protein interactions in this process.
- Validating Putative Nuclear Receptor Ligands: The assay can be used to confirm whether a
 compound that binds to a nuclear receptor acts as an agonist (promoting coactivator
 interaction) or an antagonist (blocking coactivator interaction).

Quantitative Data Summary

The following table summarizes the reported enhancement of transcriptional activity by SRC-1 in various experimental contexts.



Nuclear Receptor/Transcrip tion Factor	Cell Line/System	Fold Increase in Transcription	Reference
Progesterone Receptor (PR)	Cell-free with DNA template	~3-fold	[6]
Progesterone Receptor (PR)	Cell-free with chromatin template	>5-fold	[6]
Aryl hydrocarbon Receptor (AhR)	Hepa-1 and COS-1 cells	3-fold	[7][8]
Androgen Receptor (AR)	COS-1 and CV-1 cells	4- to 6-fold	[9]
Hepatocyte Nuclear Factor 4 (HNF4)	HepG2 cells	Variable, potent coactivation	[2]

Experimental Protocols

I. Preparation of DNA Template

This protocol describes the preparation of a linear DNA template containing a promoter and a reporter gene for use in in vitro transcription assays.

- Template Design: The DNA template should contain a specific hormone response element (HRE) upstream of a core promoter (e.g., TATA box) and a G-less cassette reporter gene.
 The G-less cassette allows for transcription in the absence of GTP, reducing background noise.
- Plasmid Linearization:
 - Digest the plasmid containing the template with a restriction enzyme that cuts downstream
 of the reporter gene to generate a linear template of a defined length.
 - Verify complete digestion by running a small aliquot on an agarose gel.
- Purification:



- Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
- Resuspend the purified template in nuclease-free water.
- Determine the DNA concentration using a spectrophotometer.

II. In Vitro Transcription Assay

This protocol outlines the setup of the in vitro transcription reaction to assess the coactivator activity of the **SRC-1** (686-700) peptide.

- Reagents:
 - Purified nuclear receptor (e.g., ERα, PR)
 - Ligand for the nuclear receptor (e.g., estradiol, progesterone) dissolved in a suitable solvent (e.g., ethanol)
 - SRC-1 (686-700) peptide
 - HeLa nuclear extract (as a source of general transcription factors and RNA Polymerase II)
 - Linearized DNA template
 - 10x Transcription buffer (e.g., 200 mM HEPES-KOH pH 7.9, 1 M KCl, 50 mM MgCl2, 10 mM DTT, 20% glycerol)
 - NTP mix (ATP, CTP, UTP at 10 mM each)
 - [α-32P]UTP (for radiolabeling of transcripts)
 - RNase inhibitor
 - Nuclease-free water
- Reaction Setup (for a single 25 μL reaction):
 - On ice, combine the following in a nuclease-free microcentrifuge tube:



- HeLa nuclear extract (5-10 μg)
- Purified nuclear receptor (10-50 ng)
- SRC-1 (686-700) peptide (10-100 ng; concentration to be optimized)
- Ligand (e.g., 1 μL of 10 μM solution) or vehicle control
- Linearized DNA template (50-100 ng)
- 2.5 μL of 10x Transcription buffer
- 1 μL of NTP mix (without UTP)
- 0.5 μL of [α-³²P]UTP
- 0.5 μL of RNase inhibitor
- Nuclease-free water to a final volume of 25 μL.
- Incubation:
 - Incubate the reaction mixture at 30°C for 60 minutes.
- RNA Purification:
 - \circ Stop the reaction by adding 175 µL of stop buffer (e.g., 0.3 M sodium acetate, 0.5% SDS, 10 mM EDTA) and 10 µg of yeast tRNA as a carrier.
 - Extract the RNA using phenol-chloroform extraction.
 - Precipitate the RNA with ethanol.
 - Wash the RNA pellet with 70% ethanol and air dry.
 - \circ Resuspend the RNA pellet in 10 μ L of formamide loading buffer.
- Analysis:



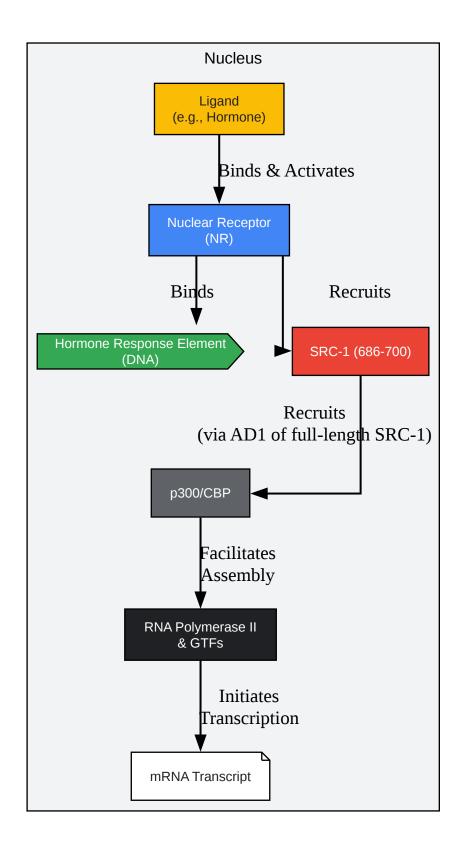
- Denature the RNA samples by heating at 90°C for 3 minutes.
- Separate the radiolabeled RNA transcripts on a denaturing polyacrylamide gel.
- Dry the gel and expose it to a phosphor screen or X-ray film.
- Quantify the transcript bands using densitometry.

III. Controls

- No Ligand Control: A reaction containing the nuclear receptor and SRC-1 peptide but with the vehicle instead of the ligand. This control is to ensure that the observed transcriptional enhancement is ligand-dependent.
- No SRC-1 Peptide Control: A reaction containing the nuclear receptor and ligand but without the SRC-1 peptide. This serves as a baseline for ligand-dependent transcription.
- No Nuclear Receptor Control: A reaction containing the SRC-1 peptide and ligand but no nuclear receptor. This control checks for non-specific effects of the peptide or ligand on transcription.

Visualizations

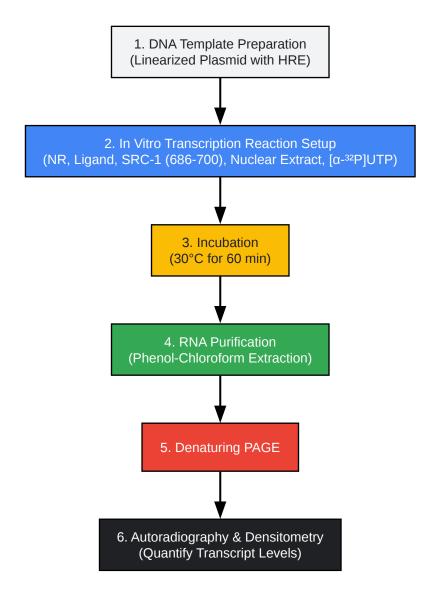




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Caption: SRC-1 mediated transcriptional activation pathway.





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Caption: Workflow for in vitro transcription assay.

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Methodological & Application





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